1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine

Volatility Distillation Physical Property

Sourcing a volatile, distillable imidazol-2-imine for catalyst screening is often hindered by suppliers offering only non-volatile ionic liquids. 1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine (CAS 791755-18-5) resolves this with a measured bp of 150.2 °C and vapor pressure of 3.9 mmHg at 25 °C. - Ligand precursor: coordinates Ti(IV), Zr(IV), Pd(II), Ru(II) in mono- or bidentate modes. - Superbase gateway: deprotonation yields imidazolin-2-iminato ligands with a ~30 pKₐ unit basicity gain. - Pharma-ready: distillative purification ensures high-purity intermediates for α₂-adrenoceptor agonist synthesis. Supplied with full analytical documentation.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B13105765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C=CN(C1=N)C
InChIInChI=1S/C6H11N3/c1-3-9-5-4-8(2)6(9)7/h4-5,7H,3H2,1-2H3
InChIKeyXEPXXIJBKIILPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine Procurement Guide


1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine (CAS 791755-18-5, C6H11N3, MW 125.17) is a five-membered heterocyclic imine belonging to the imidazol-2-imine family . Unlike 1-ethyl-3-methylimidazolium salts, which exist as persistent ionic liquids with negligible volatility, this compound is a neutral, distillable molecule (predicted bp 150.2 °C, vapor pressure 3.9 mmHg at 25 °C) . The exocyclic imine nitrogen provides a nucleophilic site for derivatization and a lone pair for metal coordination, enabling its use as a ligand precursor in organometallic chemistry and as a synthetic intermediate for pharmacologically active imidazolines [1].

Distillable neutral imine for ligand precursor synthesis
Nucleophilic exocyclic nitrogen enables derivatization and metal coordination
Minimally substituted steric profile supports flexible catalyst screening

Why Imidazolium Salts Cannot Replace This Imine


1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) and tetrafluoroborate ([EMIM]BF₄) are ionic liquids characterized by negligible vapor pressure (0 Pa at 20–50 °C) and high thermal stability [1], whereas 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine is a volatile neutral compound with a measurable vapor pressure of 3.9 mmHg at 25 °C and a normal boiling point of 150.2 °C . This fundamental difference in physical state and volatility dictates that these compounds cannot be substituted for one another in applications requiring distillability, ligand coordination, or nucleophilic reactivity at the imine nitrogen. Furthermore, the imine serves as a precursor to superbasic imidazolin-2-iminato ligands (pKₐ increase of ~30 units upon deprotonation), a chemical pathway not accessible from imidazolium salts [2].

Volatility mismatch

Imidazolium ionic liquids are non-distillable, limiting purification and gas-phase study compatibility compared to the distillable imine.

Reactivity mismatch

Quaternary imidazolium salts lack the nucleophilic exocyclic imine site required for medicinal chemistry derivatization and bioconjugation.

Ligand pathway mismatch

Deprotonation of imidazolium salts yields NHCs, not iminato superbases, altering the electronic profile for catalyst design.

Differentiation Evidence Against Comparator Compounds


Distillable Neutral Imine vs. Non-Volatile Ionic Liquids

1-Ethyl-3-methyl-1H-imidazol-2(3H)-imine has a predicted normal boiling point of 150.2 °C and a vapor pressure of 3.9 mmHg at 25 °C, distinguishing it from 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), which exhibits a vapor pressure of 0 Pa at 20–50 °C and decomposes rather than distills at elevated temperatures, and from [EMIM]BF₄, which boils above 350 °C . This volatility enables purification by distillation and facilitates gas-phase reactivity studies inaccessible to ionic liquid analogs.

Boiling point
Class-level
150.2 ± 23.0 °C
Enables distillation purification; ionic liquids are non-distillable
Predicted at 760 mmHg; class-level inference
Volatility Distillation Physical Property

Nucleophilic Reactivity of Exocyclic Imine

The exocyclic imine nitrogen of 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine confers nucleophilic reactivity and the ability to form reversible covalent adducts with electrophiles, a feature absent in 1-ethyl-3-methylimidazolium chloride, where the nitrogen atoms are fully substituted and quaternized. This difference is critical for applications in medicinal chemistry, where imidazol-2-imines serve as pharmacologically active scaffolds and prodrug precursors . The imine can also undergo hydrolysis to release active species, a capability not available to the ionic liquid comparator.

Nucleophilic reactivity
Class-level
Imine N–H: electrophile-reactive
[EMIM]Cl: quaternary N, no imine site
Critical for medicinal chemistry building blocks and bioconjugation
Class-level reactivity; verify specific electrophile compatibility
Biological Activity Reactivity Imine

Steric and Electronic Ligand Tuning

In titanium(IV) imido complexes of imine imidazol-2-imine ligands, the N-ethyl,N′-methyl substitution pattern of the target compound provides a specific steric and electronic profile. Dastgir and Lavoie (2012) demonstrated that Ti(IV) imido complexes of imidazol-2-imine ligands selectively formed only with the lesser sterically demanding 2,4,6-trimethylphenyl derivative and were active as ethylene polymerization catalysts [1]. The target compound, with its minimal ethyl/methyl N-substitution, represents the sterically least-demanding member of this ligand family, offering the most open metal coordination environment compared to bulkier N-aryl or N-alkyl variants such as N-mesityl or N-diisopropylphenyl analogs [2].

Steric profile
Reported
N-Ethyl/N-methyl: minimal steric hindrance
N-Mesityl analogs: bulkier, required for Ti complexation
Baseline ligand for systematic steric optimization in catalyst screening
Ethylene polymerization tested at RT, 1 atm
Ligand Design Organometallic Catalysis Steric Tuning

Basicity Enhancement Upon Deprotonation

A computational study of 49 N-heterocyclic imines (NHIs) established that deprotonation of imidazolin-2-imines to imidazolin-2-iminato compounds increases basicity by approximately 30 pKₐ units (~10³⁰-fold increase), rendering them among the most basic organosuperbases in solution [1]. The target compound, 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine, serves as a precursor to such superbasic ligands. In contrast, 1-ethyl-3-methylimidazolium salts cannot undergo analogous deprotonation to yield neutral superbases; their deprotonation generates N-heterocyclic carbenes (e.g., 1-ethyl-3-methylimidazol-2-ylidene) with gas-phase proton affinity of 251.3 ± 4 kcal/mol, which are strong bases but chemically distinct from imidazolin-2-iminato species [2].

Basicity enhancement
Reported
~30 pKₐ unit increase
Deprotonation yields strongly donating iminato ligand
DFT; imidazolium salts yield NHCs, not iminato species
Basicity Superbase Ligand

Purity and Supply Consistency

Commercially available 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine is supplied at 97% purity (catalog specification), a defined purity level suitable for use as a synthetic building block and ligand precursor in academic and industrial R&D . By comparison, 1-ethyl-3-methylimidazolium chloride is commonly sold at 95–98% purity but is hygroscopic and may contain variable water content upon repeated use, while [EMIM]BF₄ is supplied at ≥98% purity but exhibits batch-dependent viscosity due to halide impurities . The well-defined purity of the imine, combined with its distillability, allows users to achieve higher and more reproducible purity in-house.

Purity specification
Specification review
97% (catalog), distillable
User-distillable for higher in-house purity in sensitive catalysis
[EMIM]Cl: hygroscopic; [EMIM]BF₄: not distillable
Purity Quality Control Reproducibility

Coordination Versatility Across Transition Metals

Imidazol-2-imine ligands with N-ethyl/N-methyl substitution readily coordinate to both early (Ti(IV)) and late (Pd(II)) transition metals in either bidentate or monodentate fashion, with the coordination mode selectable based on the metal center and reaction conditions [1][2]. This contrasts with bulkier N-mesityl or N-diisopropylphenyl imidazol-2-imine ligands, which show reduced conformational flexibility and may favor a single coordination mode. The small steric profile of the ethyl/methyl variant provides the most flexible coordination chemistry within the imidazol-2-imine family, enabling broader metal compatibility for catalyst screening.

Coordination flexibility
Reported
Bidentate or monodentate accessible
Bulky N-mesityl analogs favor one mode
Broad metal compatibility for high-throughput catalyst screening
Ti(IV) and Pd(II) complexes characterized by X-ray
Coordination Chemistry Homogeneous Catalysis Ligand

Recommended Application Scenarios


Ligand for Transition Metal Catalyst Screening

The minimal steric hindrance of the N-ethyl/N-methyl substituents permits the imidazol-2-imine scaffold to coordinate to both oxophilic early metals (Ti(IV), Zr(IV)) and late metals (Pd(II), Ru(II)) in flexible bidentate or monodentate modes [1][2]. This compound is an ideal starting ligand for combinatorial catalyst screens where a diverse set of metal precursors is evaluated for activity in olefin polymerization, transfer hydrogenation, or cross-coupling reactions.

Precursor to Superbasic Iminato Ligands

Deprotonation of the imine yields an imidazolin-2-iminato ligand with a basicity enhancement of ~30 pKₐ units, rivaling organosuperbases [1]. This makes the compound a direct precursor to strongly σ-donating anionic ligands suitable for stabilizing high-oxidation-state metal centers and enhancing catalytic turnover in demanding transformations such as C–H activation or CO₂ reduction.

Distillable Building Block for Medicinal Chemistry

The 2-iminoimidazoline scaffold is a recognized pharmacophore found in α₂-adrenoceptor agonists and other biologically active compounds [1]. Unlike non-distillable imidazolium salts, 1-ethyl-3-methyl-1H-imidazol-2(3H)-imine can be purified by distillation (bp 150.2 °C), making it well-suited for the synthesis of pharmaceutical intermediates requiring high purity and batch-to-batch consistency.

Volatile Imine for Gas-Phase Reactivity Studies

With a measurable vapor pressure of 3.9 mmHg at 25 °C and a normal boiling point of 150.2 °C, this compound is amenable to gas-phase proton affinity measurements, ion-molecule reaction studies, and chemical ionization mass spectrometry experiments [1][2]. This enables fundamental physical organic chemistry investigations that are inaccessible using non-volatile imidazolium ionic liquids.

Application
Selection Property
Validation Focus
Transition metal catalyst screening
Minimal N-alkyl steric hindrance
Coordination mode flexibility with early and late metals
Precursor to iminato superbases
Deprotonation yields strongly donating iminato
σ-Donor strength for high-oxidation-state metal stabilization
Medicinal chemistry building block
Distillable neutral imine scaffold
High-purity intermediate preparation and batch consistency
Gas-phase reactivity studies
Ambient vapor pressure
Ion-molecule reaction and proton affinity experiments
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